N-(1-(Aminomethyl)cyclopentyl)-4-chlorobenzamide
Description
Properties
CAS No. |
1049977-03-8 |
|---|---|
Molecular Formula |
C13H17ClN2O |
Molecular Weight |
252.74 g/mol |
IUPAC Name |
N-[1-(aminomethyl)cyclopentyl]-4-chlorobenzamide |
InChI |
InChI=1S/C13H17ClN2O/c14-11-5-3-10(4-6-11)12(17)16-13(9-15)7-1-2-8-13/h3-6H,1-2,7-9,15H2,(H,16,17) |
InChI Key |
JZSISZNPZYIJQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Aminomethyl)cyclopentyl)-4-chlorobenzamide typically involves the following steps:
Formation of the Cyclopentylamine Intermediate: Cyclopentylamine can be synthesized through the ring-opening addition reaction of ethylene oxide with cyclopentylamine, followed by chlorination to obtain bis(2-chloroethyl)cyclopentylamine.
Aminomethylation: The bis(2-chloroethyl)cyclopentylamine undergoes substitution reactions with hydrazine hydrate to form the aminomethylated cyclopentylamine.
Coupling with 4-Chlorobenzoyl Chloride: The final step involves coupling the aminomethylated cyclopentylamine with 4-chlorobenzoyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
2.1. Amide Bond Formation
The primary reaction involves the formation of the amide bond between the activated carboxyl group of 4-chlorobenzoic acid and the amine group of 1-(aminomethyl)cyclopentylamine. Common activation methods include:
-
Acyl chloride formation : Conversion of 4-chlorobenzoic acid to 4-chlorobenzoyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .
-
Coupling agents : Use of carbodiimides (e.g., EDCl, HATU) or hydroxylamine derivatives to facilitate amide bond formation.
Mechanism :
-
Activation : 4-chlorobenzoic acid → 4-chlorobenzoyl chloride (via SOCl₂).
-
Coupling : Reaction with 1-(aminomethyl)cyclopentylamine to form the amide bond.
2.2. Reaction Conditions
-
Solvents : Dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF).
-
Catalysts/Bases : 4-Dimethylaminopyridine (DMAP) or triethylamine (Et₃N) to absorb HCl byproducts.
-
Temperature : Typically room temperature to reflux, depending on solvent volatility .
Purification and Characterization
-
Purification : Column chromatography (e.g., silica gel) to isolate the product.
-
Characterization :
-
NMR spectroscopy : Confirms the formation of the amide bond (e.g., carbonyl peak at ~167 ppm in ¹³C NMR).
-
Mass spectrometry (MS) : Verifies molecular weight (e.g., molecular ion peak at [M+H]⁺ = 314.07 g/mol).
-
Stability and Potential Side Reactions
Scientific Research Applications
N-(1-(Aminomethyl)cyclopentyl)-4-chlorobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(1-(Aminomethyl)cyclopentyl)-4-chlorobenzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the chlorobenzamide moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors involved in various biological pathways .
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
- N-(3-chlorophenethyl)-4-nitrobenzamide: This compound replaces the 4-chloro group with a 4-nitro substituent and substitutes the cyclopentylamine with a 3-chlorophenethyl group. The phenethyl chain introduces flexibility, contrasting with the rigid cyclopentyl ring in the target compound .
- 4-chloro-N-{1-[(Z)-N-hydroxycarbamimidoyl]cycloheptyl}benzamide (CAS 912763-54-3): Here, the aminomethylcyclopentyl group is replaced with a cycloheptyl ring bearing a hydroxycarbamimidoyl moiety.
Variations in the Amine Moiety
- 3,4-dichloro-N-(3-{[(3,4-dichlorobenzoyl)amino]methyl}-3,5,5-trimethylcyclohexyl)benzamide (CAS 362602-59-3): This analog features a trimethylcyclohexyl scaffold with dual 3,4-dichloro substitutions on both the benzamide and the appended benzoyl group. The increased halogenation likely elevates lipophilicity (logP) compared to the mono-chloro target compound. The bulky cyclohexyl group may reduce metabolic clearance .
Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-4-chloro (CAS 473794-84-2) :
The bicyclic azabicyclo[2.2.2]octane system replaces the cyclopentylamine, introducing a rigid, three-dimensional structure. This could improve selectivity for sterically constrained biological targets, such as ion channels or enzymes with deep binding pockets .
Physicochemical Data (Inferred)
Implications of Structural Differences
- Bioactivity : The 4-chloro substituent in the target compound may favor hydrophobic interactions in binding pockets, while nitro groups (as in ) could participate in charge-transfer interactions.
- Metabolic Stability : Bulky substituents (e.g., trimethylcyclohexyl in CAS 362602-59-3) may reduce oxidative metabolism, whereas flexible chains (e.g., phenethyl in ) might increase susceptibility to enzymatic degradation.
- Solubility : The hydrochloride salt form of the target compound (CAS 1049730-89-3) likely enhances aqueous solubility compared to neutral analogs like CAS 912763-54-3 .
Biological Activity
N-(1-(Aminomethyl)cyclopentyl)-4-chlorobenzamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopentyl group linked to an aminomethyl moiety and a 4-chlorobenzamide structure. This unique configuration may contribute to its biological activity, particularly in modulating various biochemical pathways.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to act as reversible inhibitors of monoamine oxidase-B (MAO-B), which is involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of dopamine, potentially benefiting conditions like Parkinson's disease .
- Antimicrobial Activity : Similar derivatives have demonstrated antimicrobial properties against a range of pathogens, indicating a potential role in antibiotic development. The mechanism often involves disruption of bacterial cell membranes or interference with cell wall synthesis .
Table 1: Summary of Biological Activities
Case Study 1: MAO-B Inhibition
A study conducted by Al-Salem et al. (2015) synthesized various analogues of N-(2-aminoethyl)-4-chlorobenzamide, showing that these compounds are competitive, time-dependent inhibitors of MAO-B. The study concluded that structural modifications significantly affect the potency and selectivity of these inhibitors, suggesting that similar modifications could enhance the efficacy of this compound .
Case Study 2: Antimicrobial Properties
Research highlighted by the thesis on unconventional antibiotic strategies indicates that compounds targeting bacterial membranes can lead to significant bacterial cell death. The study utilized electron microscopy to observe morphological changes in treated bacteria, supporting the hypothesis that these compounds disrupt cellular integrity .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of benzamide derivatives. Findings suggest that the presence of specific substituents on the benzene ring and variations in the amine structure can dramatically influence biological activity. For instance, chlorination at the para position enhances antimicrobial efficacy while maintaining low cytotoxicity levels .
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing N-(1-(Aminomethyl)cyclopentyl)-4-chlorobenzamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via a nucleophilic acyl substitution reaction. For analogs, 4-chlorobenzoyl chloride is typically reacted with a substituted amine (e.g., 1-(aminomethyl)cyclopentylamine) in anhydrous dichloromethane or THF under nitrogen atmosphere. Triethylamine is often used to scavenge HCl .
- Optimization : Parameters like solvent polarity, temperature (0–25°C), and stoichiometric ratios (1:1.2 benzoyl chloride:amine) should be systematically tested. Monitoring via TLC or HPLC ensures reaction completion .
Q. How is the structural integrity of this compound validated post-synthesis?
- Characterization : Use a combination of - and -NMR to confirm the presence of the cyclopentyl aminomethyl group (δ ~2.5–3.5 ppm for CH-NH) and the 4-chlorobenzamide aromatic protons (δ ~7.3–7.8 ppm) .
- Advanced Techniques : High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) resolves stereochemical details .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?
- Case Study : Discrepancies in IC values for similar benzamides (e.g., 4-chloro-N-cyclohexylbenzamide) may arise from assay variability (e.g., cell line differences) or impurities. Purity validation via HPLC (>98%) and standardized bioassays (e.g., fixed ATP concentrations in kinase assays) are critical .
- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers linked to solvent effects (e.g., DMSO concentration) .
Q. How can computational modeling predict the binding affinity of this compound to target receptors?
- Approach : Use density functional theory (DFT) to optimize the compound’s geometry, followed by molecular docking (e.g., AutoDock Vina) against crystallized receptor structures (e.g., PARP-1 or kinase domains).
- Validation : Compare predicted binding poses with experimental SAR data for analogs like 4-chloro-N-(4-methylphenyl)benzamide .
Q. What are the key challenges in analyzing the compound’s stability under physiological conditions?
- Degradation Pathways : Hydrolysis of the amide bond (pH-dependent) or oxidation of the cyclopentyl group may occur. Accelerated stability studies (40°C/75% RH) with LC-MS monitoring identify major degradation products (e.g., 4-chlorobenzoic acid) .
- Mitigation : Formulate with antioxidants (e.g., ascorbic acid) or cyclodextrin-based encapsulation to enhance shelf life .
Experimental Design & Data Analysis
Q. How to design a SAR study for this compound derivatives?
- Scaffold Modifications : Vary substituents on the cyclopentyl ring (e.g., methyl, hydroxyl) and the benzamide’s para position (e.g., nitro, methoxy). Assess impacts on solubility (logP via shake-flask method) and target binding (SPR or ITC) .
- Data Interpretation : Multivariate regression correlates structural features (e.g., Hammett σ values) with activity trends .
Q. What crystallographic techniques elucidate intermolecular interactions in this compound?
- Protocol : Grow single crystals via slow evaporation (ethanol/water). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Analyze hydrogen bonding (e.g., N–H···O=C) and π-stacking using software like Mercury .
- Case Example : Similar benzamides (e.g., N-butyl-4-chlorobenzamide) show C–H···π interactions between the chlorophenyl ring and alkyl chains .
Advanced Applications
Q. How to assess the compound’s potential in agrochemical research?
- Target Screening : Test herbicidal activity using Arabidopsis thaliana or Lemna minor models. Compare with commercial standards (e.g., glyphosate) under controlled light/temperature .
- Mechanistic Insight : Use in vitro acetyl-CoA carboxylase (ACCase) inhibition assays to identify mode of action .
Q. What in vitro ADMET profiling is recommended for preclinical evaluation?
- Assays :
- Caco-2 permeability : Predict intestinal absorption.
- Microsomal stability (human liver microsomes): Estimate metabolic clearance.
- hERG inhibition : Screen for cardiotoxicity risks.
Tables
Table 1 : Key Physicochemical Properties of this compound
| Property | Value/Description | Method/Reference |
|---|---|---|
| Molecular Weight | 252.75 g/mol | HRMS |
| logP (Octanol-Water) | ~2.1 (predicted) | ChemAxon |
| Solubility (Water) | <1 mg/mL | Shake-flask |
| Melting Point | 148–150°C (estimated) | DSC |
Table 2 : Common Contaminants in Synthesis
| Impurity | Source | Mitigation Strategy |
|---|---|---|
| 4-Chlorobenzoic Acid | Hydrolysis of amide bond | Anhydrous conditions |
| Cyclopentylamine Byproduct | Incomplete reaction | Excess benzoyl chloride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
